N-{4-[4-benzyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide
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Overview
Description
N-{4-[4-benzyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide is a complex organic compound that features a triazole ring, a benzyl group, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-benzyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the benzyl group, and the attachment of the chlorobenzamide moiety. Common reagents used in these reactions include hydrazine derivatives, benzyl halides, and chlorobenzoyl chlorides. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-benzyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{4-[4-benzyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{4-[4-benzyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and benzamide analogs, such as:
- N-{4-[4-benzyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide
- N-{4-[4-benzyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-bromobenzamide
Uniqueness
The uniqueness of N-{4-[4-benzyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C32H28ClN5O3S |
---|---|
Molecular Weight |
598.1 g/mol |
IUPAC Name |
N-[4-[4-benzyl-5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]-2-chlorobenzamide |
InChI |
InChI=1S/C32H28ClN5O3S/c1-2-41-28-15-9-8-14-27(28)35-29(39)21-42-32-37-36-30(38(32)20-22-10-4-3-5-11-22)23-16-18-24(19-17-23)34-31(40)25-12-6-7-13-26(25)33/h3-19H,2,20-21H2,1H3,(H,34,40)(H,35,39) |
InChI Key |
FNJFIEFJZYSJRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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